molecular formula C17H16N6O2 B2518723 2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1234975-34-8

2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2518723
CAS No.: 1234975-34-8
M. Wt: 336.355
InChI Key: GYDMQGVYKSCYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a 1,2,4-oxadiazole ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole rings. The phenylpiperazine moiety is then introduced through a series of coupling reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and various bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety.

    Substitution: The pyrazine and oxadiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and increasing the levels of acetylcholine in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to the presence of both the pyrazine and oxadiazole rings, which confer specific chemical and biological properties. This combination of rings is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(16-20-15(21-25-16)14-12-18-6-7-19-14)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMQGVYKSCYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.